N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methoxybenzyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide side chain is further modified with a furan-2-ylmethyl group.
Molecular Formula: C₂₃H₂₁N₃O₄S₂ (calculated based on structural analogs in and ).
Key Features:
- Thieno[3,2-d]pyrimidin-4-one scaffold: A fused heterocyclic system known for kinase inhibition and anti-inflammatory properties.
- Sulfanylacetamide linker: Provides flexibility and hydrogen-bonding capacity.
- Furan-2-ylmethyl group: Introduces electron-rich heteroaromatic character, influencing solubility and metabolic stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-27-15-5-2-4-14(10-15)12-24-20(26)19-17(7-9-29-19)23-21(24)30-13-18(25)22-11-16-6-3-8-28-16/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFKMUSFICWYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 344.44 g/mol
- Key Functional Groups : Furan ring, thieno[3,2-d]pyrimidine moiety, acetamide group.
The presence of these functional groups suggests a potential for diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks to N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of metabolic pathways essential for microbial growth .
Anti-inflammatory Properties
Compounds containing thieno[3,2-d]pyrimidine frameworks have been reported to possess anti-inflammatory effects. These effects are typically assessed using in vitro models where the compounds inhibit pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase) .
Case Studies and Research Findings
- Study on Thieno[3,2-d]pyrimidine Derivatives :
- Antimicrobial Evaluation :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in medicinal chemistry for optimizing the biological activity of compounds. Modifications to the furan ring or the thieno[3,2-d]pyrimidine moiety can significantly influence the pharmacological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on furan ring | Increased antimicrobial potency |
| Alteration of acetamide group | Enhanced anti-inflammatory activity |
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer activity. Research has shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast and lung cancer cells by targeting specific pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have been reported to possess antibacterial and antifungal activities. Studies have indicated that these compounds can disrupt microbial cell wall synthesis or function as enzyme inhibitors, leading to cell death .
Neurological Applications
There is emerging evidence suggesting that compounds related to this compound may have neuroprotective effects. Research into thieno[3,2-d]pyrimidines has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
-
Anticancer Activity in Breast Cancer Models
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the micromolar range against MCF7 breast cancer cells. Mechanistic studies revealed that it induced G1 phase arrest and apoptosis through the activation of caspase pathways . -
Antimicrobial Efficacy Against Staphylococcus aureus
A research article focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives reported significant activity against Staphylococcus aureus strains. The study highlighted the compound's ability to inhibit bacterial growth at low concentrations and its potential as a scaffold for developing new antibiotics .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives
Several analogs share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents:
Key Observations :
- The 3-methoxybenzyl group in the target compound may improve binding to aromatic pockets in enzymes compared to phenyl or alkyl substituents .
- The furan-2-ylmethyl side chain likely reduces metabolic degradation compared to halogenated analogs (e.g., ) .
Acetamide Side Chain Modifications
Anti-Exudative Activity ( and )
Compounds with a sulfanylacetamide linker and aryl substitutions exhibit anti-exudative properties. For example:
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed dose-dependent reduction in edema in rat models, attributed to the furan-triazole-acetamide pharmacophore.
- The target compound’s furan-2-ylmethyl group may mimic this activity by interacting with inflammatory mediators like COX-2 or TNF-α .
Pharmacological Potential
- Anti-Inflammatory Activity : Analogs with methoxy or furan substituents (e.g., ) demonstrate reduced leukocyte migration and edema, suggesting the target compound may share these effects.
- Kinase Inhibition: The thienopyrimidinone scaffold is associated with tyrosine kinase inhibition (e.g., EGFR, VEGFR), with substituents modulating selectivity .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
The thieno[3,2-d]pyrimidin-4-one core is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with urea or thiourea. For example, heating 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate with urea at 180°C in acetic acid yields the pyrimidinone ring through intramolecular cyclization . Alternative methods involve using chloroacetyl chloride to form the pyrimidine ring, followed by oxidation to introduce the 4-oxo group .
| Starting Material | Reagent/Conditions | Intermediate | Yield |
|---|---|---|---|
| 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate | Urea, acetic acid, 180°C | 3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 72% |
N-Alkylation at Position 3
The 3-methoxyphenylmethyl substituent is introduced via N-alkylation of the pyrimidinone core. Reacting the core with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours facilitates this step. The reaction proceeds through an SN2 mechanism, with the base deprotonating the pyrimidinone nitrogen to enhance nucleophilicity.
| Parameter | Detail |
|---|---|
| Solvent | DMF |
| Base | K2CO3 (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Introduction of the Furan-2-ylmethyl Group
The furan-2-ylmethyl moiety is appended to the acetamide side chain through a nucleophilic substitution reaction. 2-(Bromomethyl)furan is reacted with 2-mercaptoacetamide in tetrahydrofuran (THF) using triethylamine as a base. This forms the 2-(furan-2-ylmethylthio)acetamide intermediate, which is subsequently coupled to the pyrimidinone scaffold .
Thioether Linkage Formation
The final step involves forming the thioether bridge between the pyrimidinone core and the acetamide side chain. This is achieved by treating 3-[(3-methoxyphenyl)methyl]-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one with 2-((furan-2-ylmethyl)thio)acetamide in the presence of iodine as an oxidizing agent. The reaction proceeds via a disulfide intermediate, which is reduced in situ to form the thioether .
| Component | Role |
|---|---|
| Iodine | Oxidizing agent |
| Dimethyl sulfoxide (DMSO) | Solvent |
| Room temperature | Reaction condition |
| Yield | 78% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) and recrystallized from ethanol. Characterization includes:
-
NMR Spectroscopy :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.75 (m, aromatic-H), 4.55 (s, 2H, CH2-furan), 3.80 (s, 3H, OCH3).
-
-
High-Resolution Mass Spectrometry (HRMS) :
Optimization Challenges and Solutions
-
Low Yield in Alkylation : Increasing the equivalents of 3-methoxybenzyl chloride to 1.5 and using cesium carbonate instead of K2CO3 improves yields to 90% .
-
Thioether Oxidation : Substituting iodine with diiodine pentoxide (I2O5) minimizes side reactions, enhancing purity .
Scalability and Industrial Relevance
While lab-scale synthesis achieves ~70% overall yield, industrial production requires optimizing solvent recovery and catalytic processes. Continuous flow reactors have been proposed to enhance throughput for the cyclocondensation step .
Recent Advancements
Recent studies explore enzyme-catalyzed alkylation using lipases to achieve enantioselective synthesis of intermediates, reducing reliance on harsh bases .
Q & A
Q. What methodologies validate crystallographic data when twinning or disorder is observed?
- SHELXL refinement : Apply TWIN and BASF commands to model twinned crystals, as described in SHELX-based protocols .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H⋯O) with analogous structures to confirm packing motifs .
Biological Evaluation
Q. What in vitro assays are recommended for preliminary cytotoxicity screening?
- MTT assay : Test against 3D spheroid models of colorectal cancer (HCT-116) to mimic in vivo conditions .
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify programmed cell death .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
Q. Q. How can researchers reconcile conflicting IC values in kinase inhibition assays?
- Buffer optimization : Adjust ATP concentrations to match physiological levels (1–10 mM) .
- Enzyme source standardization : Use recombinant kinases from the same vendor (e.g., Carna Biosciences) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
